molecular formula C10H12O4 B1306406 4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde CAS No. 64673-04-7

4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde

Cat. No. B1306406
CAS RN: 64673-04-7
M. Wt: 196.2 g/mol
InChI Key: VGXGYHPTBPXION-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde is a chemical compound used in various products such as coating products, adhesives and sealants, inks and toners, fillers, putties, plasters, modelling clay, finger paints, paper chemicals and dyes, photo-chemicals, polymers and semiconductors . It is also a photoinitiator allowed by the FDA certification system; it can be used in water-based photocuring systems, with high melting point, and can also be used in UV-curable powder coatings .


Synthesis Analysis

The synthesis of 4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde involves complex chemical reactions. Upon UV activation, 2-hydroxy-4’- (2-hydroxyethoxy)-2-methylpropiophenone dissociates into benzoyl and ketyl radicals, which induce polymerization .


Molecular Structure Analysis

The molecular structure of 4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde is based on structures generated from information available in ECHA’s databases. The molecular electrostatic potential surface reveals the electrophilic and nucleophilic reactive sites of the molecule .


Chemical Reactions Analysis

The chemical reactions involving 4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde are complex and involve multiple steps. For instance, it has been used in the creation of multi-compartmental hydrogel particles for incompatible tandem reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde include a high melting point, making it suitable for use in water-based photocuring systems and UV-curable powder coatings . More detailed properties like molecular weight, XLogP3, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, etc. can be found in databases like PubChem .

Scientific Research Applications

Synthesis and Chemical Intermediates

4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde, a derivative of vanillin, plays a significant role in the synthesis of various chemical compounds. Tan Ju and Liao Xin (2003) discussed the synthesis methods of vanillin, highlighting its importance as a chemical intermediate in pharmaceutical, perfumery, and food flavoring industries (Tan & Liao, 2003). Similarly, Lu Yong-zhong (2011) described the synthesis of 4-benzyloxy-2-methoxybenzaldehyde from 3-methoxyphenol, emphasizing its significance in the chemical industry (Lu, 2011).

Anti-Asthmatic Activities

Research by Young-Woon Jang et al. (2010) explored the anti-asthmatic activities of phenolic compounds derived from roots of Gastrodia elata, including 4-hydroxy-3-methoxybenzaldehyde. They found that these compounds showed significant effects in reducing asthmatic responses in guinea pigs (Jang, Lee, & Kim, 2010).

Crystal Structures and Molecular Properties

A study conducted by L. Gomes et al. (2018) examined the crystal structures of methoxybenzaldehyde oxime derivatives, providing insights into different hydrogen-bonding patterns and molecular conformations (Gomes, de Souza, Da Costa, Wardell, & Low, 2018). N. Rajendiran and T. Balasubramanian (2008) studied the absorption, fluorescence spectral characteristics, and intramolecular charge transfer effects of 4-hydroxy-3-methoxybenzaldehyde (Rajendiran & Balasubramanian, 2008).

properties

IUPAC Name

4-(2-hydroxyethoxy)-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-10-6-8(7-12)2-3-9(10)14-5-4-11/h2-3,6-7,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXGYHPTBPXION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390005
Record name 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde

CAS RN

64673-04-7
Record name 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Vanillin (15.2 g, 0.01 m), water (70 mL), and sodium hydroxide (5.0 g, 0.0125 m) are mixed and stirred for a few minutes until solution is completed. 2-Chloroethanol (9.7 g, 0.012 m) is added and the reaction mixture heated at reflux for 16 hours and then cooled. The solid product is collected by filtration, washed with water, dried, and finally recrystallized from toluene. The yield is 13.0 g (69.9% of the theoretical yield).
Quantity
15.2 g
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5 g
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70 mL
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9.7 g
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Synthesis routes and methods II

Procedure details

25.9 g (170 mmol) vanillin (Aldrich), 33.3 g (266 mmol) 2-bromoethanol (Aldrich), 35.2 g (255 mmol) potassium carbonate (Sigma-Aldrich), and 20 g molecular sieves (Aldrich) were combined in a 1 liter round bottom flask equipped with magnetic stirrer and nitrogen inlet. Acetone (600 ml) (Chromesolv for HPLC, >99.9%, Sigma-Aldrich) was added and the reaction mixture was refluxed for 16 hours using an external glycerol heating bath set to 65° C. The solids were filtered and the solvent was removed via rotary evaporation to yield a yellow oil. White crystals were obtained by recrystallization in ethyl alcohol at −20° C. (40% yield).
Quantity
25.9 g
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Reaction Step One
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33.3 g
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35.2 g
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reactant
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600 mL
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0 (± 1) mol
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solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
CH Diao, M Yu, X Chen, ZL Jing… - … Section E: Structure …, 2005 - scripts.iucr.org
The title compound, C17H18N2O4·H2O, was prepared by the reaction of 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde and benzohydrazide. The crystal structure determination was …
Number of citations: 6 scripts.iucr.org
C Zhao, C Huang, Q Chen, IDV Ingram, X Zeng, T Ren… - Polymers, 2020 - mdpi.com
The design and preparation of polymers by using biobased chemicals is regarded as an important strategy towards a sustainable polymer chemistry. Herein, two aromatic diols, 4-(…
Number of citations: 18 www.mdpi.com
Y Higuchi, H Ishimaru, T Yoshikawa, T Masuda… - Bioresource …, 2023 - Elsevier
Towards lignin upgrading, vanillic acid (VA), a lignin-derived guaiacyl compound, was produced from sulfite lignin for successfully synthesizing poly(ethylene vanillate), an aromatic …
Number of citations: 1 www.sciencedirect.com
ST Nguyen, PRD Murray, RR Knowles - Acs Catalysis, 2019 - ACS Publications
Here, we report a catalytic, light-driven method for the redox-neutral depolymerization of native lignin biomass at ambient temperature. This transformation proceeds via a proton-…
Number of citations: 75 pubs.acs.org
R Teimuri-Mofrad, S Esmati, S Tahmasebi… - Journal of …, 2018 - Elsevier
Nanomagnetic bisferrocene-containing ionic liquid supported on silica coated Fe 3 O 4 (Fe 3 O 4 @SiO 2 @imidazol-bisFc[HCO 3 ]) as a novel heterogeneous catalyst was synthesized …
Number of citations: 44 www.sciencedirect.com
T Ding, HJ Chen, Y Li, Y Li, Y Zhi, Z Qu… - Journal of Chemical …, 2022 - journals.sagepub.com
Sphingosine kinase is a lipid kinase that catalyzes the phosphorylation of sphingosine to sphingosine-1-phosphate. Sphingosine-1-phosphate is a bioactive lipid that regulates …
Number of citations: 2 journals.sagepub.com
S Geng, H Chen, Y Li, Y Li, J Pang, F Zhang, Z Qu, M Li… - Molecules, 2022 - mdpi.com
Our team discovered a moderate SphK1 inhibitor, SAMS10 (IC 50 = 9.8 μM), which was screened by computer-assisted screening. In this study, we developed a series of novel diaryl …
Number of citations: 1 www.mdpi.com
Y Hoshi, Y Xu, CK Ober - Polymer, 2013 - Elsevier
A strategy for the preparation of surfaces with tailored multicomponent patterned protein regions is reported. A photoreactive initiator for surface-initiated atom-transfer radical …
Number of citations: 19 www.sciencedirect.com
D Aboagye, R Djellabi, F Medina… - Angewandte …, 2023 - Wiley Online Library
Photocatalytic biomass conversion into high‐value chemicals and fuels is considered one of the hottest ongoing research and industrial topics toward sustainable development. In short, …
Number of citations: 3 onlinelibrary.wiley.com
JD Smith - 2018 - search.proquest.com
The focus of this project was to develop methodologies for the preparation of novel polymeric materials from bio-renewable sources. In order to complete this task we needed (a) …
Number of citations: 3 search.proquest.com

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